molecular formula C8H7ClN2O3 B181550 n-(5-Chloro-2-nitrophenyl)acetamide CAS No. 5443-33-4

n-(5-Chloro-2-nitrophenyl)acetamide

Cat. No. B181550
CAS RN: 5443-33-4
M. Wt: 214.6 g/mol
InChI Key: YWANGSCDWBUSBK-UHFFFAOYSA-N
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Patent
US05587392

Procedure details

Under ice cooling, the solution of N-acetyl-5-chloro-2-nitroaniline (3 g) in THF (30 ml) was added dropwise to the suspension of LiAlH4 (0.53 g) in THF (50 ml) over 30 minutes. The mixture was stirred under ice cooling for 1 hour. Into the resulting reaction solution was added ice with caution, followed by addition of ethyl acetate and saturated sodium chloride solution, and then insoluble materials was filtered off. The ethyl acetate layer was separated, washed with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After removal of the solvent, the residue was purified by chromatography on a silica gel column (hexane:ethyl acetate =19:1), to give the title compound (1.14 g; 41%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])(=O)[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)(=O)C.[Cl-].[Na+]>C1COCC1>[Cl:11][C:9]1[CH:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]([CH:10]=1)[NH:4][CH2:1][CH3:2] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice cooling for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into the resulting reaction solution
ADDITION
Type
ADDITION
Details
was added ice with caution
FILTRATION
Type
FILTRATION
Details
insoluble materials was filtered off
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column (hexane:ethyl acetate =19:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(NCC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.